3-Methoxyflavone
Overview
Description
3-Methoxyflavone is a type of flavonoid, a class of compounds with various biological activities . It’s not found naturally in plants but serves as a model molecule for studying certain biological phenomena .
Synthesis Analysis
The synthesis of 3-Methoxyflavone involves the reaction of 3-hydroxyflavone or 3-hydroxybenzoflavone with potassium carbonate in acetone, followed by the addition of methyl iodide . This mixture is then refluxed for 24 hours .Molecular Structure Analysis
3-Methoxyflavone has a molecular formula of C16H12O3, an average mass of 252.265 Da, and a monoisotopic mass of 252.078644 Da . The molecule’s structure has been obtained by AM1 calculations at the state of an isolated molecule and compared to crystallographic data .Chemical Reactions Analysis
Methoxylated flavones, including 3-Methoxyflavone, exhibit various biological activities due to their unique oxygenation and methoxylation patterns . For example, they can undergo enzymatic oxygenation, resulting in the formation of hemiacetal in position 3 of the A ring, which is then esterified with myristic acid .Physical And Chemical Properties Analysis
3-Methoxyflavone has a density of 1.3±0.1 g/cm3, a boiling point of 408.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 66.0±3.0 kJ/mol and a flash point of 192.4±15.1 °C .Scientific Research Applications
Photophysical Properties : 3MF exhibits distinct photophysical behavior compared to other flavonoids like flavone and 7-methoxyflavone. It shows reduced triplet formation, with the transient observed identified as a 1,4-biradical, which acts as an electron donor (Christoff, Toscano, & Baader, 1996).
Antiviral Activity : 4'-Hydroxy-3-methoxyflavones, including 3MF, exhibit potent antiviral activity against picornaviruses like poliovirus and rhinovirus. The presence of 4'-hydroxyl and 3-methoxyl groups is crucial for this activity (De Meyer et al., 1991).
Conformational Analysis : The molecular structure of 3MF has been analyzed using AM1 calculations, showing that its geometry in an isolated state differs from crystallographic data. This analysis helps understand its biological activity (Cornard, Vrielynck, & Merlin, 1995).
Multidrug Resistance Reversal : Methoxyflavones like 3MF are known to inhibit P-glycoprotein, potentially reversing multidrug resistance (MDR) in cancer cells. These compounds increase the uptake of chemotherapeutic agents like vincristine (Ohtani et al., 2007).
Microbial Transformations : Microbial transformation of 3MF by strains of Aspergillus niger has been demonstrated, showcasing its potential in biocatalysis and pharmaceutical applications (Kostrzewa-Susłow, Dymarska, & Janeczko, 2014).
Synthesis Methods : Practical methods for synthesizing 3-methoxyflavones, which have antiviral properties, have been developed to facilitate the study of structure-activity relationships (Deng et al., 1998).
Metabolic Stability : Methoxyflavones, including 3MF, have higher metabolic stability compared to hydroxylated analogs. This trait is crucial for their use as cancer chemopreventive agents (Walle & Walle, 2007).
NMR Data Analysis : Studies on the NMR data of methoxyflavones provide insights into their biological effects and roles in health and disease. The methoxylation of flavone enhances metabolic stability and oral bioavailability (Lee et al., 2008).
Safety And Hazards
3-Methoxyflavone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
3-methoxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-16-14(17)12-9-5-6-10-13(12)19-15(16)11-7-3-2-4-8-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIANDVQAMEDFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222751 | |
Record name | 3-Methoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyflavone | |
CAS RN |
7245-02-5 | |
Record name | 3-Methoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007245025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHOXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZW15O8B6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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